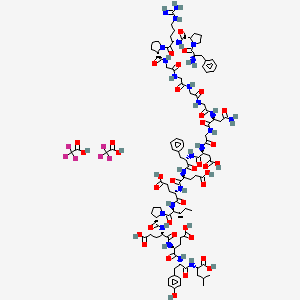

Bivalirudin Trifluoroacetate

Description

Properties

CAS No. |

1191386-50-1 |

|---|---|

Molecular Formula |

C102H140F6N24O37 |

Molecular Weight |

2408.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C98H138N24O33.2C2HF3O2/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53;2*3-2(4,5)1(6)7/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103);2*(H,6,7)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-;;/m0../s1 |

InChI Key |

XGSRYNAQENZUAY-HKRGSHRKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](CC6=CC=CC=C6)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Bivalirudin Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bivalirudin Trifluoroacetate is a synthetic 20-amino acid peptide, analogous to the naturally occurring anticoagulant hirudin found in medicinal leeches.[1][2] It functions as a direct, reversible, and specific inhibitor of thrombin, a critical enzyme in the coagulation cascade.[3][4] This technical guide elucidates the core in vitro mechanism of action of Bivalirudin, detailing its interaction with thrombin, its effects on coagulation parameters and platelet function, and the experimental protocols used for its characterization. The information presented is intended to provide a comprehensive resource for researchers and professionals involved in the study and development of anticoagulant therapies.

Core Mechanism of Action: Direct Thrombin Inhibition

Bivalirudin exerts its anticoagulant effect by directly binding to and inhibiting thrombin, thereby preventing the conversion of fibrinogen to fibrin (B1330869), which is the final step in clot formation.[3][5] Unlike indirect thrombin inhibitors like heparin, Bivalirudin's action is independent of cofactors such as antithrombin.[1][6] This direct action allows it to inhibit both circulating (soluble) and clot-bound thrombin with high specificity.[1][4]

The inhibition is achieved through a bivalent binding mechanism:

-

Catalytic Site Binding: The N-terminal region of Bivalirudin binds to the active catalytic site of thrombin, directly blocking its enzymatic activity.[3][7]

-

Anion-Binding Exosite-1 (ABE-1) Binding: The C-terminal portion of Bivalirudin binds to the ABE-1 (also known as the fibrinogen recognition site) on thrombin, which enhances the affinity and specificity of the interaction.[3][6][7]

A unique feature of this interaction is its reversibility. Thrombin slowly cleaves the Arg3-Pro4 bond in the N-terminal region of Bivalirudin.[7][8] This cleavage results in the dissociation of the N-terminal from the catalytic site, leading to a gradual recovery of thrombin's function.[1] This process contributes to Bivalirudin's relatively short half-life of approximately 25 minutes in plasma with normal renal function and its predictable anticoagulant effect.[3][6][9]

Caption: Bivalirudin's bivalent, reversible binding to thrombin.

In Vitro Effects on Coagulation Parameters

Bivalirudin produces an immediate, dose-dependent anticoagulant effect upon administration.[7] This is quantifiable in vitro through various standard coagulation assays that measure the time to clot formation.

| Assay | Effect of Bivalirudin | Typical Concentration Range for Therapeutic Effect | Reference |

| Activated Partial Thromboplastin Time (aPTT) | Dose-dependent prolongation. | Target aPTT ratio of 1.5 to 2.5 times baseline. | [1][10] |

| Prothrombin Time (PT) / INR | Dose-dependent prolongation. | Prolongation is observed, but less pronounced than with aPTT. | [1][7] |

| Thrombin Time (TT) | Marked, dose-dependent prolongation. | Highly sensitive to the presence of Bivalirudin. | [2][7] |

| Activated Clotting Time (ACT) | Dose-dependent prolongation. | A median ACT of 346 seconds was achieved with a 1.0 mg/kg bolus followed by a 2.5 mg/kg/h infusion. | [1][11] |

| Ecarin Clotting Time (ECT) | Dose-dependent prolongation. | Shows significant correlation with Bivalirudin concentrations. | [1][2] |

| Chromogenic Anti-IIa Assay | Direct measurement of thrombin inhibition. | Assay ranges typically from 0.3 to 6.0 µg/mL. | [12][13] |

Note: Therapeutic ranges can vary based on the specific assay, reagents, and clinical context.

In Vitro Effects on Platelet Function

Thrombin is a potent activator of platelets.[14] By directly inhibiting thrombin, Bivalirudin effectively suppresses thrombin-induced platelet activation and aggregation.[15] This is a key aspect of its antithrombotic effect, as it prevents the amplification of the thrombotic process mediated by platelets. In vitro studies have shown that Bivalirudin can reduce the expression of P-selectin, a marker of platelet activation, on both unstimulated and ADP-induced platelets following percutaneous coronary intervention (PCI).[15]

| Parameter | Effect of Bivalirudin | Experimental Observation | Reference |

| Platelet Aggregation | Inhibition of thrombin-induced aggregation. | Prevents platelets from clumping in response to thrombin. | [8] |

| Platelet Adhesion | Reduction compared to baseline. | In one study, platelet adhesion decreased by 20%. | [15] |

| P-selectin Expression | Reduction in expression. | Reduced on unstimulated and ADP-induced platelets post-PCI. | [15] |

| Protease-Activated Receptor (PAR) Signaling | Inhibition of PAR1 and PAR4 signaling. | Results in rapid and profound inhibition of signaling from both receptors. | [8] |

Detailed Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways.

-

Sample Preparation: Collect whole blood into a light-blue top tube containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1.

-

Plasma Isolation: Centrifuge the sample at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).

-

Incubation: Pre-warm the PPP sample and the aPTT reagent (containing a phospholipid and a contact activator like silica) to 37°C.

-

Assay Procedure:

-

Pipette 50 µL of PPP (spiked with varying concentrations of Bivalirudin or from a treated subject) into a cuvette.

-

Add 50 µL of the pre-warmed aPTT reagent.

-

Incubate the mixture for 3-5 minutes at 37°C.

-

-

Clot Initiation and Detection:

-

Add 50 µL of pre-warmed 25 mM calcium chloride (CaCl₂) to the mixture to initiate clotting.

-

Simultaneously, start a timer.

-

Measure the time taken for a fibrin clot to form using a coagulometer (optical or mechanical detection). The time recorded is the aPTT in seconds.

-

Chromogenic Anti-IIa Assay

This assay directly quantifies the inhibitory activity of Bivalirudin against thrombin.

-

Sample Preparation: Prepare platelet-poor plasma as described for the aPTT assay. Samples may require dilution with a buffer (e.g., physiological saline) to fall within the assay's linear range.[12]

-

Reagent Preparation: Prepare a known, excess amount of human thrombin (Factor IIa) and a specific chromogenic substrate for thrombin (e.g., S-2238).

-

Assay Procedure (performed at 37°C):

-

Pipette 50 µL of the diluted plasma sample into a microplate well.

-

Add 100 µL of the thrombin reagent. Incubate for a defined period, allowing Bivalirudin in the plasma to bind to and inhibit a portion of the added thrombin.

-

Add 50 µL of the chromogenic substrate.

-

-

Measurement:

-

The residual, uninhibited thrombin will cleave the chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline).

-

Measure the rate of color development kinetically at 405 nm using a microplate reader.

-

-

Quantification: The rate of color change is inversely proportional to the Bivalirudin concentration in the sample. The concentration is determined by comparing the result to a standard curve generated using calibrators with known Bivalirudin concentrations.[12]

Signaling Pathways and Experimental Workflows

Bivalirudin's Role in the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. Thrombin (Factor IIa) is the central enzyme, responsible for cleaving fibrinogen and activating other clotting factors. Bivalirudin's strategic point of intervention is the direct inhibition of this key enzyme.

References

- 1. Use of Bivalirudin as an Anticoagulant During Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assays to Monitor Bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Bivalirudin? [synapse.patsnap.com]

- 4. apexbt.com [apexbt.com]

- 5. Coagulation - Wikipedia [en.wikipedia.org]

- 6. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Effects of Heparin and Bivalirudin on Thrombin-Induced Platelet Activation: Differential Modulation of PAR Signaling Drives Divergent Prothrombotic Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. essentiahealth.testcatalog.org [essentiahealth.testcatalog.org]

- 11. Bivalirudin: a direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. austinpublishinggroup.com [austinpublishinggroup.com]

- 13. Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bivalirudin, thrombin and platelets: clinical implications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Binding Affinity of Bivalirudin Trifluoroacetate to Thrombin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Bivalirudin (B194457) Trifluoroacetate to its target enzyme, thrombin. Bivalirudin is a direct, bivalent thrombin inhibitor, meaning it binds to two distinct sites on the thrombin molecule: the catalytic active site and the anion-binding exosite 1.[1][2][3] This dual-binding mechanism contributes to its high potency and specificity as an anticoagulant.[3] Unlike indirect thrombin inhibitors such as heparin, bivalirudin's action is independent of antithrombin III and it can inhibit both circulating and clot-bound thrombin.[4]

A key characteristic of bivalirudin's interaction with thrombin is its reversible nature.[5] Thrombin can slowly cleave the bivalirudin molecule at the Arg3-Pro4 bond, leading to the dissociation of the N-terminal fragment from the catalytic site.[6] This cleavage event results in a transition from a non-competitive to a competitive inhibitor, with the cleaved bivalirudin remaining bound to exosite 1.[6] This dynamic interaction profile contributes to its predictable pharmacokinetic and pharmacodynamic properties.[1]

Quantitative Analysis of Binding Affinity

The binding affinity of bivalirudin to thrombin has been quantified using various biophysical and biochemical assays. The inhibition constant (Ki), dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50) are key parameters used to describe the potency of this interaction. The following table summarizes the reported quantitative data for the binding of bivalirudin to thrombin.

| Parameter | Value | Species | Method | Reference |

| Ki | 1.3 nM | Not Specified | Not Specified | [7] |

| Ki | 2.3 nM | Not Specified | Mixed competitive/non-competitive inhibition analysis |

Signaling Pathway and Mechanism of Action

Bivalirudin exerts its anticoagulant effect by directly inhibiting thrombin, a critical enzyme in the coagulation cascade. The following diagram illustrates the mechanism of bivalirudin binding to thrombin and the subsequent cleavage and dissociation.

References

- 1. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Bivalirudin? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. prospecbio.com [prospecbio.com]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties and Stability of Bivalirudin Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bivalirudin Trifluoroacetate is a potent and reversible direct thrombin inhibitor, a synthetic 20-amino acid peptide analog of hirudin. It is a critical anticoagulant used in clinical settings, particularly during percutaneous coronary interventions. A thorough understanding of its chemical properties and stability profile is paramount for its effective formulation, storage, and therapeutic application. This technical guide provides a comprehensive overview of the core chemical characteristics of Bivalirudin Trifluoroacetate, its stability under various conditions, and detailed experimental protocols for its analysis.

Chemical and Physical Properties

Bivalirudin Trifluoroacetate is a white to off-white lyophilized powder. Its fundamental chemical and physical properties are summarized in the table below, providing a baseline for its handling and formulation.[1][2]

| Property | Value | References |

| Chemical Name | D-phenylalanyl-L-prolyl-L-arginyl-L-prolyl-glycyl-glycyl-glycyl-glycyl-L-asparagyl-glycyl-L-aspartyl-L-phenylalanyl-L-glutamyl-L-glutamyl-L-isoleucyl-L-prolyl-L-glutamyl-L-glutamyl-L-tyrosyl-L-leucine trifluoroacetate | [2] |

| Synonyms | Hirulog, Bivalirudin TFA | [3] |

| CAS Number | 128270-60-0 | [1][4] |

| Molecular Formula | C₉₈H₁₃₈N₂₄O₃₃ · xC₂HF₃O₂ | [1] |

| Molecular Weight | 2180.29 g/mol (free base) | [4][5] |

| Appearance | White to off-white lyophilized powder | [1][2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) (≥54.5 mg/mL with gentle warming), Ethanol (≥10.18 mg/mL with gentle warming and sonication), and Water (≥43.5 mg/mL with gentle warming). | [4][6] |

| Purity (by HPLC) | ≥98% | [1] |

Stability Profile

The stability of Bivalirudin Trifluoroacetate is a critical factor influencing its shelf-life and efficacy. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.

Storage and Handling

For long-term storage, Bivalirudin Trifluoroacetate powder should be stored at -20°C.[4][6] Vials of Bivalirudin for injection are typically stored under refrigeration at 2°C to 8°C.[7] Once removed from refrigeration, it may be stored at room temperature (20-25°C) for a limited time.[7]

Solution Stability

The stability of Bivalirudin Trifluoroacetate in solution is dependent on the solvent, concentration, and storage temperature.

| Condition | Stability Duration | Key Findings | References |

| Reconstituted Solution (50 mg/mL in Sterile Water for Injection) | Up to 24 hours | Stable when stored at 2-8°C. Freezing is not recommended. | [8] |

| Diluted Solutions (0.5 mg/mL to 5 mg/mL in 5% Dextrose in Water or 0.9% Sodium Chloride) | Up to 24 hours | Remains chemically and physically stable at room temperature (15-30°C). | [8] |

| Diluted Solutions (1 and 5 mg/mL in 5% Dextrose in Water) | Up to 48 hours | Maintains therapeutic activity and stability at room temperature when protected from light. | [9] |

Degradation Pathways

The primary mechanism of bivalirudin's bio-inactivation is through proteolytic cleavage.[10] Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The main degradation pathways include hydrolysis and the formation of related substances such as Asp⁹-bivalirudin.

The signaling pathway for Bivalirudin's primary degradation is illustrated below:

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating HPLC method is crucial for the accurate quantification of Bivalirudin Trifluoroacetate and the detection of its degradation products. The following protocol provides a general framework.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a two-solvent system is typically employed.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

-

-

Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic components. The exact gradient should be optimized to achieve adequate separation of the main peak from all degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 215 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

Method Validation:

The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

A typical workflow for developing and validating a stability-indicating HPLC method is as follows:

Forced Degradation Studies Protocol

Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the stability-indicating method. The following are general conditions that can be adapted for Bivalirudin Trifluoroacetate. The extent of degradation should be targeted to be between 5-20%.

1. Acid Hydrolysis:

-

Reagent: 0.1 M Hydrochloric Acid (HCl).

-

Procedure: Dissolve Bivalirudin Trifluoroacetate in 0.1 M HCl to a known concentration (e.g., 1 mg/mL). Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 M Sodium Hydroxide (NaOH), and dilute with the mobile phase to the target concentration for HPLC analysis.

2. Base Hydrolysis:

-

Reagent: 0.1 M Sodium Hydroxide (NaOH).

-

Procedure: Dissolve Bivalirudin Trifluoroacetate in 0.1 M NaOH to a known concentration. Incubate at room temperature, monitoring at various time points (e.g., 1, 2, 4, 8 hours). At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and prepare for HPLC analysis.

3. Oxidative Degradation:

-

Reagent: 3% Hydrogen Peroxide (H₂O₂).

-

Procedure: Dissolve Bivalirudin Trifluoroacetate in a solution of 3% H₂O₂ to a known concentration. Keep the solution at room temperature and analyze at different time intervals (e.g., 2, 4, 8, 24 hours).

4. Thermal Degradation:

-

Procedure: Store the solid Bivalirudin Trifluoroacetate powder in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 24, 48, 72 hours). Also, prepare a solution of Bivalirudin Trifluoroacetate and expose it to the same thermal stress. Analyze the samples at different time points.

5. Photolytic Degradation:

-

Procedure: Expose both the solid powder and a solution of Bivalirudin Trifluoroacetate to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples after the exposure period.

Conclusion

This technical guide provides a foundational understanding of the chemical properties and stability of Bivalirudin Trifluoroacetate. The presented data and protocols are intended to assist researchers, scientists, and drug development professionals in their work with this important anticoagulant. Adherence to proper storage and handling procedures, along with the use of validated stability-indicating analytical methods, is essential to ensure the quality, safety, and efficacy of Bivalirudin Trifluoroacetate-containing products. Further investigation into the specific structures of degradation products under various stress conditions will continue to enhance the comprehensive stability profile of this critical therapeutic agent.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. biopharminternational.com [biopharminternational.com]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. youtube.com [youtube.com]

- 7. rjptonline.org [rjptonline.org]

- 8. biomedres.us [biomedres.us]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpra.com [ijpra.com]

An In-depth Technical Guide on the Reversible Inhibition of Thrombin by Bivalirudin Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bivalirudin (B194457) Trifluoroacetate is a synthetic 20-amino acid peptide, analogous to the naturally occurring anticoagulant hirudin found in the saliva of the medicinal leech (Hirudo medicinalis).[1][2] As a direct thrombin inhibitor (DTI), bivalirudin offers a distinct mechanism of action compared to traditional anticoagulants like heparin.[2][3] Its reversible and highly specific inhibition of thrombin, coupled with a predictable pharmacokinetic profile, has established it as a critical therapeutic agent in clinical settings, particularly in percutaneous coronary interventions (PCI) and for patients with heparin-induced thrombocytopenia (HIT).[2][3] This technical guide provides a comprehensive overview of the core principles underlying the reversible inhibition of thrombin by bivalirudin, detailed experimental protocols for its characterization, and quantitative data to support its mechanism of action.

Mechanism of Reversible Thrombin Inhibition

Bivalirudin's mechanism of action is characterized by its direct, bivalent binding to thrombin, a key serine protease in the coagulation cascade.[4][5] This interaction is highly specific and does not require a cofactor like antithrombin, which is necessary for the anticoagulant activity of heparin.[3]

The binding process involves two key sites on the thrombin molecule:

-

The Catalytic Site: The N-terminal region of bivalirudin, containing the D-Phe-Pro-Arg-Pro sequence, binds to the active site of thrombin, directly blocking its enzymatic activity.[3][4]

-

Exosite 1: The C-terminal portion of bivalirudin, an 11-amino acid sequence, binds to the fibrinogen-binding site (exosite 1) of thrombin.[3][4]

This dual-site binding ensures a high affinity and specificity of bivalirudin for thrombin.[4]

The reversibility of this inhibition is a unique feature of bivalirudin. Thrombin slowly cleaves the Arg3-Pro4 peptide bond within the N-terminal sequence of bivalirudin.[6] This cleavage event leads to the dissociation of the N-terminal fragment from the catalytic site, thereby restoring thrombin's enzymatic function.[6] The cleaved bivalirudin, now with a reduced affinity for thrombin, acts as a competitive inhibitor.[5] This process of slow cleavage and subsequent dissociation is the molecular basis for the reversible nature of thrombin inhibition by bivalirudin.

Signaling Pathway

Bivalirudin exerts its anticoagulant effect by directly inhibiting thrombin, the final common pathway enzyme in the coagulation cascade. Thrombin is responsible for converting soluble fibrinogen into insoluble fibrin (B1330869) monomers, which then polymerize to form a stable clot.[1] By blocking thrombin, bivalirudin effectively halts this crucial step.

dot

Caption: Bivalirudin's point of inhibition in the coagulation cascade.

Quantitative Data

The interaction between bivalirudin and thrombin can be quantified by several key parameters that describe its binding affinity and kinetics.

| Parameter | Value | Description | Reference |

| Inhibition Constant (Kᵢ) | 1.3 nM | A measure of the potency of bivalirudin as an inhibitor of thrombin. A lower Kᵢ indicates a higher binding affinity. | [7] |

| Half-life (in vivo) | ~25 minutes (normal renal function) | The time required for the concentration of bivalirudin in the body to be reduced by half. | [3] |

| Clearance | Primarily via proteolytic cleavage and renal mechanisms. | The rate at which bivalirudin is removed from the body. | [2] |

Note: Specific experimentally determined values for the association rate constant (kₒₙ) and dissociation rate constant (kₒff) were not available in the reviewed literature. However, the reversible nature of the inhibition is well-documented and is a result of the slow cleavage of bivalirudin by thrombin.

Experimental Protocols

A variety of in vitro assays are employed to characterize the anticoagulant activity of bivalirudin. These assays are crucial for both preclinical research and clinical monitoring.

Chromogenic Assay for Bivalirudin Activity

This assay quantifies the inhibitory effect of bivalirudin on thrombin by measuring the cleavage of a chromogenic substrate.

Principle: A known amount of thrombin is incubated with a plasma sample containing bivalirudin. The residual thrombin activity is then measured by the rate of cleavage of a chromogenic substrate, which releases a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the bivalirudin concentration.[5]

Materials:

-

Citrated platelet-poor plasma (patient or spiked sample)

-

Bivalirudin calibrators and controls

-

Thrombin reagent (e.g., 3 NIH units/mL)

-

Chromogenic thrombin substrate (e.g., 1.5 mg/mL)

-

Physiological saline

-

Microplate reader or automated coagulation analyzer

Protocol (Example for an automated analyzer): [5]

-

Dilute the plasma sample 1:2 with physiological saline.

-

In the assay cuvette at 37°C, incubate 80 µL of the diluted plasma sample with 80 µL of the thrombin substrate solution.

-

Add 80 µL of the thrombin reagent to initiate the reaction.

-

Measure the change in absorbance at 405 nm kinetically.

-

Determine the bivalirudin concentration by comparing the result to a standard curve generated using bivalirudin calibrators.

dot

Caption: Workflow for the chromogenic assay of bivalirudin activity.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a global coagulation test that is sensitive to the presence of direct thrombin inhibitors like bivalirudin.

Principle: The aPTT measures the time it takes for a clot to form in a plasma sample after the addition of a reagent that activates the intrinsic and common pathways of the coagulation cascade. Bivalirudin prolongs the aPTT in a concentration-dependent manner by inhibiting thrombin.

Materials:

-

Citrated platelet-poor plasma

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl₂) solution

-

Coagulation analyzer

Protocol:

-

Pre-warm the plasma sample and reagents to 37°C.

-

In the analyzer cuvette, mix the plasma sample with the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) to activate the contact factors.

-

Add CaCl₂ to initiate the clotting cascade.

-

The analyzer measures the time until a fibrin clot is formed.

-

The prolongation of the aPTT is indicative of the anticoagulant effect of bivalirudin.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful label-free technique used to measure the kinetics of biomolecular interactions in real-time. It can be used to determine the association (kₒₙ) and dissociation (kₒff) rate constants of the bivalirudin-thrombin interaction.

Principle: One of the interacting molecules (the ligand, e.g., thrombin) is immobilized on a sensor chip surface. The other molecule (the analyte, e.g., bivalirudin) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By monitoring the signal over time during association and dissociation phases, the kinetic rate constants can be calculated.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., amine coupling kit)

-

Purified human α-thrombin (ligand)

-

Bivalirudin Trifluoroacetate (analyte)

-

Running buffer (e.g., HBS-EP)

Protocol Outline:

-

Ligand Immobilization:

-

Activate the sensor chip surface (e.g., using EDC/NHS chemistry).

-

Inject a solution of thrombin over the activated surface to achieve covalent immobilization.

-

Deactivate any remaining active groups on the surface.

-

-

Analyte Injection (Association):

-

Inject a series of concentrations of bivalirudin over the immobilized thrombin surface at a constant flow rate.

-

Monitor the increase in the SPR signal as bivalirudin binds to thrombin.

-

-

Dissociation:

-

Replace the bivalirudin solution with running buffer.

-

Monitor the decrease in the SPR signal as bivalirudin dissociates from thrombin.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kₒₙ and kₒff values. The equilibrium dissociation constant (Kₐ) can then be calculated as kₒff/kₒₙ.

-

dot

Caption: General workflow for SPR analysis of bivalirudin-thrombin interaction.

Conclusion

Bivalirudin Trifluoroacetate is a potent and specific direct thrombin inhibitor with a well-defined mechanism of reversible inhibition. Its unique mode of action, characterized by bivalent binding and subsequent cleavage by thrombin, results in a predictable and controllable anticoagulant effect. The experimental protocols detailed in this guide provide a framework for the in-depth characterization of bivalirudin's interaction with thrombin, enabling researchers and drug development professionals to further explore its therapeutic potential and applications. The combination of quantitative binding data and functional anticoagulant assays is essential for a comprehensive understanding of this important therapeutic agent.

References

- 1. Bivalirudin | C98H138N24O33 | CID 16129704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bivalirudin Anticoagulation for Cardiopulmonary Bypass: An Unusual Case - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Bivalirudin? [synapse.patsnap.com]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide: The Effect of Bivalirudin Trifluoroacetate on Fibrinogen Cleavage

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Bivalirudin (B194457) is a synthetic 20-amino acid peptide, analogous to the naturally occurring anticoagulant hirudin, which acts as a direct thrombin inhibitor (DTI).[1][2] Its primary clinical utility lies in preventing thrombosis during high-risk procedures such as percutaneous coronary interventions (PCI).[2][3] The effect of bivalirudin trifluoroacetate (B77799) on fibrinogen cleavage is not direct but is mediated entirely through its potent and specific inhibition of thrombin (Factor IIa).[2][4] Thrombin is the terminal enzyme of the coagulation cascade, responsible for the proteolytic cleavage of fibrinogen into fibrin (B1330869), which subsequently polymerizes to form a stable clot.[3][5] This guide provides an in-depth analysis of the mechanism of action, quantitative parameters of inhibition, and the experimental protocols used to characterize the interaction between bivalirudin, thrombin, and fibrinogen.

Mechanism of Action: Indirect Inhibition of Fibrinogen Cleavage

Bivalirudin's anticoagulant effect stems from its ability to specifically and reversibly bind to thrombin, thereby preventing thrombin from acting on its substrates, most notably fibrinogen.[3] This inhibition is highly specific and occurs at two distinct sites on the thrombin molecule.[1][3]

-

Catalytic Site: Bivalirudin's N-terminal sequence (D-Phe-Pro-Arg-Pro) binds directly to the active catalytic site of thrombin.[6] This physically obstructs the site where thrombin would normally cleave fibrinopeptides A and B from fibrinogen.[3]

-

Exosite I (Fibrinogen Recognition Site): The C-terminal portion of bivalirudin binds to thrombin's exosite I.[6][7] This exosite is crucial for substrate recognition and is the primary binding site for fibrinogen.[1][5][8]

By binding to both sites, bivalirudin acts as a potent, bivalent inhibitor that effectively blocks the interaction between thrombin and fibrinogen.[3][7] This dual-binding mechanism ensures robust inhibition of both circulating (soluble) thrombin and clot-bound thrombin.[1][9]

A unique characteristic of bivalirudin is its reversible inhibition. Thrombin can slowly cleave the Arg3-Pro4 bond in bivalirudin's N-terminal domain.[9][10] This cleavage causes the N-terminal portion to dissociate from the catalytic site, converting bivalirudin from a non-competitive to a competitive inhibitor.[10] This process contributes to bivalirudin's relatively short biological half-life of approximately 25 minutes.[1][3]

Signaling Pathway Visualization

The following diagram illustrates the terminal coagulation pathway and the precise point of inhibition by bivalirudin.

Quantitative Data

The efficacy of bivalirudin is defined by its pharmacokinetic and pharmacodynamic properties. The data below is compiled from various studies and represents typical values.

| Parameter | Value | Description |

| Inhibition Constant (Ki) | 2-3 nM | Represents the concentration of bivalirudin required to produce half-maximum inhibition of thrombin. |

| Biological Half-life | ~25 minutes | In patients with normal renal function.[1][3] |

| Onset of Action | 2-4 minutes | Following intravenous administration.[11] |

| Therapeutic Range (DTI Assay) | 60-90 seconds | Measured by plasma-diluted thrombin time.[12] |

| Effect on aPTT | 1.5 to 2.5 x baseline | Activated Partial Thromboplastin Time is prolonged in a dose-dependent manner.[13] |

| Effect on INR | ~0.4-0.5 increase | Bivalirudin can falsely elevate the International Normalized Ratio.[14] |

Experimental Protocols

The characterization of bivalirudin's effect on fibrinogen cleavage involves several key in vitro assays. These protocols are foundational for assessing the potency and mechanism of any direct thrombin inhibitor.

Protocol 1: Thrombin Time (TT) Assay

Objective: To measure the time it takes for a fibrin clot to form in a plasma sample after the addition of a standard amount of thrombin. This is a direct measure of thrombin inhibition.

Methodology:

-

Sample Preparation: Prepare platelet-poor plasma (PPP) from citrated whole blood by centrifuging at 2,500 x g for 15 minutes.[15]

-

Incubation: Pre-warm the PPP sample to 37°C.

-

Inhibitor Addition: Add a known concentration of bivalirudin trifluoroacetate (or a vehicle control) to the plasma and incubate for a specified time (e.g., 2 minutes).

-

Clot Initiation: Add a standard concentration of bovine or human thrombin (e.g., 10 NIH units/mL) to the tube and simultaneously start a timer.

-

Detection: Stop the timer upon the first visual detection of a fibrin clot. The time recorded is the thrombin time.

-

Analysis: Compare the thrombin time of samples containing bivalirudin to the control. A prolonged clotting time indicates thrombin inhibition.

Protocol 2: Clauss Fibrinogen Assay

Objective: To quantify the concentration of functional fibrinogen in a plasma sample. When used with a thrombin inhibitor, it demonstrates the inhibitor's effect on the rate of fibrin formation.

Methodology:

-

Sample Preparation: Prepare platelet-poor plasma (PPP) as described above.

-

Dilution: Create a 1:10 dilution of the PPP sample using imidazole (B134444) buffer.[15][16]

-

Calibration Curve: Construct a standard curve by making serial dilutions of a reference plasma with a known fibrinogen concentration and plotting the log of the clotting time against the log of the fibrinogen concentration.[16]

-

Incubation: Pre-warm the diluted sample (with or without bivalirudin) to 37°C for 2 minutes.[15]

-

Clot Initiation: Add a high concentration of thrombin (e.g., 100 NIH U/mL) to the diluted sample and start a timer.[15] The high thrombin concentration is designed to overcome the effects of inhibitors like heparin, but will still be affected by potent DTIs like bivalirudin.[16]

-

Detection: Measure the time to clot formation.

-

Analysis: Determine the fibrinogen concentration from the calibration curve. The presence of bivalirudin will prolong the clotting time, leading to an artificially low calculated fibrinogen level, demonstrating its inhibitory effect on the assay's core reaction.

Protocol 3: Chromogenic Anti-IIa Assay

Objective: To directly quantify the activity of a thrombin inhibitor in plasma by measuring the inhibition of thrombin's ability to cleave a synthetic chromogenic substrate. This method is independent of fibrinogen cleavage.

Methodology:

-

Reagent Preparation: Prepare a known concentration of thrombin and a specific chromogenic substrate (e.g., S-2238) that releases a colored compound (p-nitroaniline, pNA) upon cleavage.

-

Sample Preparation: Prepare platelet-poor plasma containing various concentrations of bivalirudin.

-

Reaction:

-

Add the plasma sample to a microplate well.

-

Add the thrombin reagent and incubate, allowing bivalirudin to bind to the thrombin.

-

Add the chromogenic substrate. The residual, unbound thrombin will cleave the substrate, releasing the chromophore.

-

-

Detection: Measure the rate of color change (kinetic assay) or the final color intensity (endpoint assay) at a specific wavelength (e.g., 405 nm) using a spectrophotometer.

-

Analysis: The amount of color produced is inversely proportional to the concentration of the bivalirudin in the sample. A standard curve is used to quantify the drug concentration.[6][17]

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing a thrombin inhibitor using a clotting-based assay.

Conclusion

Bivalirudin trifluoroacetate exerts its anticoagulant effect not by acting on fibrinogen directly, but through the potent, specific, and reversible inhibition of thrombin.[4] By binding to both the catalytic site and exosite I of thrombin, bivalirudin effectively prevents the cleavage of fibrinopeptides A and B from fibrinogen, thereby inhibiting the formation of a fibrin clot.[3][7] The quantitative assessment of this inhibition is well-established through a series of standard coagulation assays, including thrombin time, Clauss fibrinogen, and chromogenic anti-IIa assays, which together provide a comprehensive profile of its mechanism and potency. This targeted action makes bivalirudin a highly effective therapeutic agent in clinical settings where rapid and predictable anticoagulation is required.[2]

References

- 1. Use of Bivalirudin as an Anticoagulant During Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Bivalirudin used for? [synapse.patsnap.com]

- 3. What is the mechanism of Bivalirudin? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Exosite Binding in Thrombin: A Global Structural/Dynamic Overview of Complexes with Aptamers and Other Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. researchgate.net [researchgate.net]

- 8. Long Range Communication between Exosites 1 and 2 Modulates Thrombin Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of Heparin and Bivalirudin on Thrombin-Induced Platelet Activation: Differential Modulation of PAR Signaling Drives Divergent Prothrombotic Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Perfusion Strategies for Bivalirudin Anticoagulation: AIIMS Protocol - Journal of Cardiac Critical Care TSS [jcardcritcare.org]

- 12. Bivalirudin – UW Medicine Anticoagulation Services [sites.uw.edu]

- 13. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Evaluation of Bivalirudin’s Effect on International Normalized Ratio to Determine an Appropriate Strategy for Transitioning to Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. linear.es [linear.es]

- 16. learnhaem.com [learnhaem.com]

- 17. An assay to monitor bivalirudin levels on cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

Bivalirudin Trifluoroacetate: An In-depth Technical Guide for Basic Thrombosis Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bivalirudin (B194457) trifluoroacetate (B77799) is a potent, synthetic direct thrombin inhibitor (DTI) that offers a high degree of specificity and a predictable anticoagulant response, making it an invaluable tool in the field of basic thrombosis research. As a bivalent DTI, it binds to both the catalytic site and the anion-binding exosite of thrombin, effectively neutralizing both circulating and clot-bound thrombin.[1][2][3][4] This guide provides a comprehensive overview of bivalirudin's mechanism of action, detailed experimental protocols for its use in foundational thrombosis research, a summary of its key quantitative parameters, and visual representations of its associated signaling pathways and experimental workflows.

Mechanism of Action

Bivalirudin is a 20-amino acid synthetic peptide analogue of hirudin, a naturally occurring anticoagulant found in the saliva of the medicinal leech.[1] Its primary mechanism of action is the direct, reversible inhibition of thrombin, a critical serine protease in the coagulation cascade.[4]

Unlike indirect thrombin inhibitors such as heparin, bivalirudin's activity is independent of cofactors like antithrombin.[1] It forms a non-covalent complex with thrombin, sterically hindering its interaction with substrates, including fibrinogen and protease-activated receptors (PARs) on platelets. This dual-site binding to both the active site and exosite 1 of thrombin contributes to its high affinity and specificity.[2][3][4]

A key feature of bivalirudin is the reversibility of its action. Thrombin can slowly cleave the bivalirudin molecule, leading to a gradual recovery of thrombin function.[2] This property, combined with its short half-life, allows for precise control over the level of anticoagulation in experimental settings.

Signaling Pathway of Bivalirudin's Antithrombotic Effect

Caption: Bivalirudin directly inhibits thrombin, preventing the conversion of fibrinogen to fibrin (B1330869) and blocking platelet activation.

Quantitative Data

The following tables summarize key quantitative parameters of bivalirudin trifluoroacetate relevant to its application in thrombosis research.

Table 1: Pharmacokinetic and Pharmacodynamic Properties

| Parameter | Value | Species/System | Reference |

| Half-life | ~25 minutes | Human (normal renal function) | [3] |

| Mechanism of Clearance | Proteolytic cleavage & Renal | Human | [1][3] |

| Plasma Protein Binding | Does not bind to plasma proteins (other than thrombin) | Human | [1][3] |

| Steady-State Concentration | 12.3 ± 1.7 µg/mL | Human (1 mg/kg bolus + 2.5 mg/kg/h infusion) | [1] |

| Inhibitor Constant (Ki) for Thrombin | Data not consistently reported in searches. Described as intermediate affinity. | N/A |

Table 2: Effects on In Vitro Coagulation Parameters

| Assay | Bivalirudin Concentration | Effect | Reference |

| aPTT | 1.5 µg/mL | ~1.5 - 2.5 times baseline prolongation | [5] |

| aPTT | 30 µg/mL | ~69.9% ± 12.3% decrease in thrombin peak (actin activation) | [5] |

| PT | Concentration-dependent | Prolongation | [5] |

| TT | Concentration-dependent | Prolongation | [5] |

Table 3: Effects on Platelet Aggregation

| Agonist | Bivalirudin Concentration | Effect (IC50) | Reference |

| Thrombin | 2.7 ± 0.5 µM | Marked inhibition | |

| Collagen | 2.7 ± 0.5 µM | Significant inhibition | |

| ADP | Data not available | Data not available | |

| Arachidonic Acid | Data not available | Data not available |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols serve as a starting point and may require optimization based on specific experimental conditions and equipment.

Activated Partial Thromboplastin (B12709170) Time (aPTT) Assay

This assay assesses the integrity of the intrinsic and common coagulation pathways and is sensitive to the anticoagulant effects of bivalirudin.

Materials:

-

Platelet-poor plasma (PPP)

-

Bivalirudin trifluoroacetate stock solution

-

aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids)

-

0.025 M Calcium Chloride (CaCl2), pre-warmed to 37°C

-

Coagulometer

-

Calibrated pipettes

-

Test tubes/cuvettes

Procedure:

-

Sample Preparation: Prepare serial dilutions of bivalirudin in saline or an appropriate buffer. Add a small volume of each bivalirudin dilution to aliquots of PPP to achieve the desired final concentrations. Include a vehicle control (PPP with buffer/saline only).

-

Incubation: Pipette 100 µL of the bivalirudin-treated or control PPP into a coagulometer cuvette. Incubate at 37°C for 3 minutes.

-

Activation: Add 100 µL of the aPTT reagent to the cuvette. Mix and incubate the mixture for a further 3-5 minutes at 37°C to allow for the activation of contact factors.

-

Initiation of Clotting: Dispense 100 µL of pre-warmed 0.025 M CaCl2 into the cuvette and simultaneously start the timer on the coagulometer.

-

Clot Detection: The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

-

Data Analysis: Record the clotting time for each bivalirudin concentration. Plot the clotting time (in seconds) or the ratio of the clotting time to the control against the bivalirudin concentration.

Experimental Workflow: aPTT Assay

Caption: Workflow for determining the effect of bivalirudin on the activated partial thromboplastin time (aPTT).

Light Transmission Aggregometry (LTA)

This assay is the gold standard for assessing platelet function and can be used to quantify the inhibitory effect of bivalirudin on agonist-induced platelet aggregation.

Materials:

-

Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)

-

Bivalirudin trifluoroacetate stock solution

-

Platelet agonists (e.g., thrombin, ADP, collagen, arachidonic acid)

-

Saline or appropriate buffer

-

Light transmission aggregometer

-

Centrifuge

-

Plastic tubes and calibrated pipettes

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Transfer the upper PRP layer to a new plastic tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.

-

-

Instrument Setup: Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.

-

Sample Preparation: Place an aliquot of PRP into a cuvette with a stir bar. Allow it to warm to 37°C in the aggregometer.

-

Bivalirudin Incubation: Add a small volume of the desired bivalirudin concentration (or vehicle control) to the PRP and incubate for a defined period (e.g., 2-5 minutes) while stirring.

-

Initiation of Aggregation: Add the platelet agonist to the cuvette to induce aggregation.

-

Data Acquisition: The aggregometer will record the change in light transmission over time as platelets aggregate. The recording is typically continued for 5-10 minutes.

-

Data Analysis: The extent of aggregation is often quantified as the maximum percentage of aggregation or the area under the curve. To determine the IC50, perform a dose-response curve with varying concentrations of bivalirudin and calculate the concentration that inhibits 50% of the maximal aggregation response for a given agonist.

Conclusion

Bivalirudin trifluoroacetate is a highly effective and specific tool for researchers investigating the mechanisms of thrombosis and hemostasis. Its direct and reversible inhibition of thrombin, coupled with a predictable pharmacokinetic profile, allows for precise modulation of coagulation in a variety of in vitro and in vivo models. The experimental protocols and quantitative data presented in this guide provide a solid foundation for the integration of bivalirudin into basic thrombosis research, facilitating the development of novel antithrombotic therapies.

References

Methodological & Application

Application Notes and Protocols for Bivalirudin Trifluoroacetate in In Vitro Coagulation Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Bivalirudin (B194457) Trifluoroacetate, a direct thrombin inhibitor, in common in vitro coagulation assays. Bivalirudin is a synthetic 20-amino acid peptide that reversibly inhibits thrombin, the final protease in the coagulation cascade.[1] Its anticoagulant effect is utilized in clinical settings, particularly during percutaneous coronary interventions.[1] Understanding its behavior in in vitro assays is crucial for research and development of novel anticoagulants and for monitoring its therapeutic effect.

Mechanism of Action

Bivalirudin exerts its anticoagulant effect by binding directly to both the catalytic site and the anion-binding exosite 1 of thrombin.[1] This dual binding allows for potent and specific inhibition of thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. Unlike heparin, bivalirudin's activity is independent of antithrombin III and it can inhibit both circulating and clot-bound thrombin.

Signaling Pathway Diagram

The following diagram illustrates the coagulation cascade and the inhibitory action of Bivalirudin.

Caption: Coagulation cascade showing the intrinsic, extrinsic, and common pathways, with Bivalirudin's direct inhibition of thrombin.

Quantitative Data Summary

The following tables summarize the quantitative effects of Bivalirudin Trifluoroacetate in various in vitro coagulation assays.

Table 1: Dose-Response of Bivalirudin in Coagulation Assays

| Bivalirudin Concentration (µg/mL) | Activated Partial Thromboplastin Time (aPTT) (seconds) | Prothrombin Time (PT) (seconds) | Diluted Thrombin Time (dTT) (seconds) |

| 0 | ~25-35 | ~11-13 | Baseline |

| 0.1 | Prolonged | Slightly Prolonged | Prolonged |

| 0.5 | Significantly Prolonged | Prolonged | Significantly Prolonged |

| 1.0 | Markedly Prolonged | Prolonged | Markedly Prolonged |

| >2.0 | Plateau effect may be observed[2] | Further Prolongation | Further Prolongation |

Note: Specific clotting times can vary significantly based on the reagents and instrumentation used.

Table 2: Comparative Efficacy and Monitoring of Bivalirudin

| Assay Type | Principle | Bivalirudin Sensitivity | Correlation with Bivalirudin Dose | Notes |

| aPTT | Measures intrinsic and common pathways | Moderate | Poor to moderate, non-linear at high concentrations[3][4] | Commonly used for monitoring but can be unreliable. |

| PT/INR | Measures extrinsic and common pathways | Low to moderate | Dependent on reagent and drug concentration[5][6] | Bivalirudin can falsely elevate INR.[7] |

| dTT | Measures thrombin inhibition | High | Good linear correlation[8][9] | More specific for direct thrombin inhibitors than aPTT.[2] |

| Chromogenic Anti-IIa | Measures residual thrombin activity | High | Strong linear correlation[8][10] | Provides a direct measure of bivalirudin concentration.[8] |

Experimental Protocols

General Sample Handling

-

Sample Collection: Collect whole blood in tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).[11]

-

Plasma Preparation: Centrifuge blood at approximately 1500 x g for 15 minutes to obtain platelet-poor plasma.[12] For assays sensitive to platelet contamination, a double centrifugation step is recommended.[13]

-

Storage: Perform assays within 4 hours of collection if stored at room temperature.[11] For longer storage, plasma should be frozen at -70°C and thawed rapidly at 37°C before use.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways.

Experimental Workflow Diagram:

Caption: Experimental workflow for the aPTT assay.

Protocol:

-

Pipette 50 µL of platelet-poor plasma into a pre-warmed coagulometer cuvette.

-

Add 50 µL of aPTT reagent (containing a contact activator like silica (B1680970) or ellagic acid and phospholipids).

-

Incubate the mixture for 3 to 5 minutes at 37°C.

-

Add 50 µL of pre-warmed 0.025 M calcium chloride to initiate the clotting reaction and simultaneously start a timer.

-

Record the time until clot formation is detected by the coagulometer.

Prothrombin Time (PT) Assay

The PT assay assesses the extrinsic and common pathways of coagulation.

Experimental Workflow Diagram:

Caption: Experimental workflow for the PT assay.

Protocol:

-

Pipette 100 µL of platelet-poor plasma into a pre-warmed coagulometer cuvette and incubate for 1-3 minutes at 37°C.[12]

-

Rapidly add 200 µL of pre-warmed PT reagent (thromboplastin) to the cuvette, simultaneously starting a timer.[12]

-

Record the time until a clot is formed.

Diluted Thrombin Time (dTT) Assay

The dTT is a modification of the thrombin time (TT) assay and is highly sensitive to direct thrombin inhibitors.

Experimental Workflow Diagram:

References

- 1. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. acforum-excellence.org [acforum-excellence.org]

- 3. Unresponsiveness of Activated Partial Thromboplastin Time to Bivalirudin in Adults Receiving Extracorporeal Membrane Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of direct thrombin inhibitors, bivalirudin, lepirudin, and argatroban, on prothrombin time and INR values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Chromogenic and Clot-Based Bivalirudin Assays for Monitoring Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 11. benchchem.com [benchchem.com]

- 12. access.wiener-lab.com [access.wiener-lab.com]

- 13. mayocliniclabs.com [mayocliniclabs.com]

Preparation of Bivalirudin Trifluoroacetate Stock Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bivalirudin (B194457) Trifluoroacetate is a potent and specific reversible direct thrombin inhibitor used in anticoagulant research and therapy.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of Bivalirudin Trifluoroacetate stock solutions for research purposes.

Chemical and Physical Properties

Bivalirudin Trifluoroacetate is a synthetic 20-amino acid peptide.[1] It is typically supplied as a white to off-white lyophilized powder.[1] Key quantitative properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Weight | 2180.29 g/mol (free base) | [2] |

| Purity | ≥97% (HPLC) | [2] |

| Appearance | White to off-white powder | [2] |

Solubility

The solubility of Bivalirudin Trifluoroacetate in common laboratory solvents is presented in Table 2. It is important to note that gentle warming and sonication may be required to achieve higher concentrations.

| Solvent | Solubility | Notes |

| DMSO | ≥54.5 mg/mL | Gentle warming may be required.[2] |

| Water | ≥43.5 mg/mL | Gentle warming may be required.[3] |

| Ethanol | ≥10.18 mg/mL | Gentle warming and sonication may be required.[3] |

Recommended Protocol for Stock Solution Preparation

This protocol describes the preparation of a 10 mM Bivalirudin Trifluoroacetate stock solution in DMSO.

Materials:

-

Bivalirudin Trifluoroacetate powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Water bath or sonicator

Protocol:

-

Equilibrate Reagents: Allow the Bivalirudin Trifluoroacetate powder and DMSO to equilibrate to room temperature before use.

-

Weighing: Accurately weigh the desired amount of Bivalirudin Trifluoroacetate powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.18 mg of Bivalirudin Trifluoroacetate (based on a molecular weight of 2180.29 g/mol ).

-

Solvent Addition: Add the appropriate volume of DMSO to the tube containing the powder. For a 10 mM solution, add 1 mL of DMSO for every 2.18 mg of powder.

-

Dissolution: Vortex the mixture thoroughly for 1-2 minutes to dissolve the powder. If necessary, gently warm the solution in a 37°C water bath for 10 minutes or sonicate for a few minutes to aid dissolution.[4] Visually inspect the solution to ensure that all the powder has dissolved completely.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. When stored properly at -20°C, the stock solution is stable for several months.[4]

Stability of Bivalirudin Trifluoroacetate Solutions

The stability of Bivalirudin Trifluoroacetate in solution is dependent on the solvent, pH, and storage temperature.

-

Aqueous Solutions: Aqueous solutions of bivalirudin are most stable at a pH between 3 and 4.

-

Long-term Storage: For long-term storage, it is recommended to prepare stock solutions in an anhydrous solvent such as DMSO and store at -20°C.

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the peptide. Aliquoting the stock solution into single-use volumes is highly recommended.

Mechanism of Action: Direct Thrombin Inhibition

Bivalirudin acts as a direct inhibitor of thrombin, a key enzyme in the coagulation cascade. It binds to both the catalytic site and the anion-binding exosite of thrombin, thereby blocking its interaction with fibrinogen and preventing the formation of a fibrin (B1330869) clot. This direct and reversible inhibition is independent of antithrombin III.

Caption: Bivalirudin's mechanism of action as a direct thrombin inhibitor.

Experimental Workflow: In Vitro Anticoagulation Assay

A common application for Bivalirudin Trifluoroacetate is to assess its anticoagulant activity in vitro using assays such as the activated partial thromboplastin (B12709170) time (aPTT), prothrombin time (PT), or thrombin time (TT).

Caption: A typical experimental workflow for in vitro anticoagulation assays.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling Bivalirudin Trifluoroacetate powder and solutions.

-

Handle the powder in a chemical fume hood to avoid inhalation.

-

Refer to the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer: This protocol is intended for research use only and is not a substitute for the user's own validation and optimization. Always follow good laboratory practices.

References

Bivalirudin Trifluoroacetate in Animal Models of Thrombosis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Bivalirudin (B194457) Trifluoroacetate, a direct thrombin inhibitor, in various preclinical animal models of thrombosis. The information is intended to guide researchers in designing and executing studies to evaluate the antithrombotic efficacy and safety of this compound.

Mechanism of Action

Bivalirudin Trifluoroacetate is a synthetic polypeptide that acts as a specific and reversible direct inhibitor of thrombin. It binds to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin. This inhibition prevents the conversion of fibrinogen to fibrin, thereby blocking thrombus formation. Unlike heparin, bivalirudin does not require antithrombin as a cofactor and does not induce heparin-induced thrombocytopenia (HIT). Its predictable anticoagulant effect and short half-life make it a valuable tool in thrombosis research.

Data Summary of Bivalirudin Trifluoroacetate in Animal Models

The following tables summarize the quantitative data on the use of Bivalirudin Trifluoroacetate in various animal models of thrombosis.

| Animal Model | Species/Strain | Bivalirudin Trifluoroacetate Dose | Administration Route | Key Efficacy Endpoints | Reference |

| Arterial Thrombosis | |||||

| Ferric Chloride-Induced Carotid Artery Thrombosis | Mouse | 1 µmol/kg (micellar formulation) | Intravenous | Higher anticoagulant activity compared to free bivalirudin | [1] |

| Intracoronary Thrombosis | Swine | Not specified | Intravenous | Experimental validation of thrombosis | [2] |

| Myocardial Infarction (Ischemia/Reperfusion) | Pig | Not specified | Intravenous | Evaluation of myocardial salvage | [1] |

| Venous Thrombosis | |||||

| Thromboplastin-Induced Pulmonary Embolism | Mouse | 1 µmol/kg (micellar formulation) | Intravenous | Higher anticoagulant activity compared to free bivalirudin | [1] |

| Toxicity Study | |||||

| 24-hour Continuous Infusion | Rat (Sprague-Dawley) | 100, 500, 2000 mg/kg/24h | Intravenous Infusion | No-Observed-Adverse-Effect Level (NOAEL) was 2000 mg/kg/24h. Hemorrhage observed at 500 and 2000 mg/kg/24h following blood sampling. | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Ferric Chloride-Induced Carotid Artery Thrombosis in Mice

This model is widely used to study arterial thrombosis by inducing endothelial injury.

Materials:

-

Bivalirudin Trifluoroacetate

-

Saline (vehicle)

-

Anesthetic agent (e.g., ketamine/xylazine cocktail)

-

Ferric chloride (FeCl₃) solution (e.g., 10% w/v)

-

Filter paper strips (1-2 mm wide)

-

Surgical instruments (forceps, scissors, vessel clamps)

-

Doppler flow probe or intravital microscope

Procedure:

-

Anesthetize the mouse using an appropriate anesthetic regimen.

-

Make a midline cervical incision to expose the common carotid artery.

-

Carefully dissect the artery from the surrounding tissue.

-

Administer Bivalirudin Trifluoroacetate or vehicle intravenously (e.g., via tail vein injection) at the desired dose and time point before injury.

-

Place a small piece of filter paper saturated with FeCl₃ solution onto the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury.

-

Remove the filter paper and monitor blood flow using a Doppler flow probe or visualize thrombus formation using intravital microscopy.

-

Record the time to vessel occlusion, defined as the cessation of blood flow for a specified duration.

Experimental Workflow for Ferric Chloride-Induced Carotid Artery Thrombosis

Caption: Workflow for the ferric chloride-induced carotid artery thrombosis model.

Thromboplastin-Induced Pulmonary Embolism in Mice

This model is used to evaluate the efficacy of antithrombotic agents in a venous thrombosis setting that leads to pulmonary embolism.

Materials:

-

Bivalirudin Trifluoroacetate

-

Saline (vehicle)

-

Thromboplastin (B12709170) solution

-

Anesthetic agent

Procedure:

-

Anesthetize the mice.

-

Administer Bivalirudin Trifluoroacetate or vehicle intravenously at the desired dose.

-

After a predetermined time, inject a lethal dose of thromboplastin solution intravenously to induce widespread thrombosis and subsequent pulmonary embolism.

-

Observe the animals for a defined period (e.g., 30 minutes) and record the survival rate.

-

Alternatively, for mechanistic studies, lungs can be harvested for histological analysis of thrombus formation.

Experimental Workflow for Thromboplastin-Induced Pulmonary Embolism

References

- 1. Controlled reperfusion with intravenous bivalirudin and intracoronary abciximab combination therapy in the porcine myocardial infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bivalirudin-associated intracoronary thrombosis during gamma-brachytherapy and its experimental validation in acute swine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A 24-hour continuous infusion study of bivalirudin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Bivalirudin Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Bivalirudin (B194457) Trifluoroacetate in both bulk pharmaceutical substances and biological matrices. The protocols are designed to be readily implemented in a laboratory setting, ensuring accurate and reproducible results for quality control, pharmacokinetic studies, and routine analysis.

Introduction

Bivalirudin is a direct thrombin inhibitor used as an anticoagulant, primarily in patients undergoing percutaneous coronary intervention.[1][2] Accurate quantification of Bivalirudin is crucial for ensuring product quality, assessing therapeutic efficacy, and monitoring patient safety.[3] This document outlines validated analytical methods, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Fluorescence Detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A summary of the performance characteristics of various analytical methods for Bivalirudin quantification is presented below.

| Method | Matrix | Linearity Range | LLOQ/LOD | Accuracy (% Recovery) | Precision (%RSD) | Citation |

| HPLC-Fluorescence | Human Plasma | 3 - 20 µg/mL | 1 µg/mL (LOD) | Not Reported | Not Reported | [4] |

| HPLC-UV | Bulk & Dosage Form | 2 - 20 µg/mL | 1.775 µg/mL (LOQ) / 0.5792 µg/mL (LOD) | 100.7% | < 1% | [3] |

| LC-MS/MS | Human Plasma | 1 - 1000 ng/mL | 1 ng/mL (LLOQ) / 0.3 ng/mL (LOD) | -0.4% to 0.5% (RE) | ≤ 2.92% (intra-day), ≤ 3.36% (inter-day) | [5][6] |

| LC-MS/MS | Human Plasma | 0.5 - 25 µg/mL | 0.5 µg/mL (LLOQ) | Not Reported | Not Reported | [5] |

Experimental Protocols

HPLC Method for Bulk and Pharmaceutical Dosage Forms

This method is suitable for the routine quality control analysis of Bivalirudin in bulk drug substance and finished pharmaceutical products.[3]

Instrumentation:

-

HPLC system with a UV detector (Shimadzu with photodiode array detector or equivalent)[7]

-

Data acquisition and processing software (LC solution software or equivalent)[7]

Chromatographic Conditions:

-

Column: YMC Basic, 150mm x 4.6mm, 3.0 µm[7]

-

Mobile Phase A: 0.05M monopotassium phosphate (B84403) in water[7]

-

Mobile Phase B: Acetonitrile (B52724) and water (90:10, v/v)[7]

-

Gradient Program:

-

0.01 min: 0% B

-

5 min: 0% B

-

10 min: 30% B

-

15 min: 90% B

-

20 min: 0% B

-

25 min: 0% B[7]

-

-

Flow Rate: 0.5 mL/min[7]

-

Detection Wavelength: 276 nm[3]

-

Injection Volume: Not specified, can be optimized (e.g., 20 µL)

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve Bivalirudin reference standard in a suitable solvent (e.g., water or mobile phase A) to obtain a known concentration.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 2 to 20 µg/mL.[3]

-

Sample Preparation (Bulk Drug): Accurately weigh and dissolve a known amount of Bivalirudin drug substance in a suitable solvent to achieve a concentration within the calibration range.

-

Sample Preparation (Dosage Form): For lyophilized powder, reconstitute the vial with a specified volume of sterile water. Further dilute an aliquot of the reconstituted solution with a suitable solvent to achieve a final concentration within the calibration range.

Workflow Diagram:

Caption: HPLC-UV workflow for Bivalirudin quantification.

LC-MS/MS Method for Bivalirudin in Human Plasma

This highly sensitive and selective method is ideal for pharmacokinetic studies requiring the quantification of Bivalirudin in biological matrices.[5][6]

Instrumentation:

-

LC-MS/MS system (e.g., Triple-quadrupole mass spectrometer with ESI interface)[6]

-

Data acquisition and processing software

Chromatographic Conditions:

-

Column: 300SB-C18, 150 mm x 4.6 mm i.d., 5 µm particle size[6]

-

Mobile Phase: 0.1% formic acid in methanol (B129727) (45:55, v/v)[6]

-

Flow Rate: Not specified, typically 0.5 - 1.0 mL/min for this column dimension

-

Run Time: 3.5 min[5]

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI)[6]

-

MRM Transitions:

-

Optimized MS Parameters:

-

Curtain Gas: 15 psi

-

Gas 1: 40 psi

-

Gas 2: 50 psi

-

Ion Spray Voltage: 5200 V

-

Source Temperature: 450 °C

-

Declustering Potential (DP): 63 V (Bivalirudin), 70 V (Triptorelin)

-

Collision Energy (CE): 57 eV (Bivalirudin), 73 eV (Triptorelin)[5]

-

Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

-

To a 1.5 mL Eppendorf tube, add 100 µL of plasma, 100 µL of methanol/water (50:50, v/v) (or standard/QC solution), 50 µL of 2% aqueous ammonia, and 100 µL of the internal standard working solution.[5]

-

Add 300 µL of acetonitrile to precipitate proteins.[5]

-

Vortex mix for 30 seconds and centrifuge at 15,000 rpm for 10 minutes.[5]

-

Transfer the supernatant to a new 2 mL Eppendorf tube.[5]

-

Add 800 µL of dichloromethane, vortex for 30 seconds, and centrifuge at 15,000 rpm for 3 minutes.[5]

-

Inject 30 µL of the upper aqueous layer into the LC-MS/MS system.[5]

Workflow Diagram:

Caption: LC-MS/MS workflow for Bivalirudin in plasma.

Stability and Storage

Bivalirudin is a peptide and can be susceptible to degradation.[8] Stock and working solutions should be stored at 4 °C when not in use.[5] For long-term storage, it is recommended to store solutions below -20 °C.[9] It is also noted that the [Asp9]-bivalirudin analog content can increase with the water content, so proper storage in a dry environment is important.[8]

Conclusion

The analytical methods detailed in these application notes provide robust and reliable approaches for the quantification of Bivalirudin Trifluoroacetate. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. The provided protocols and workflows offer a comprehensive guide for researchers, scientists, and drug development professionals to ensure accurate and consistent results in their analytical endeavors.

References

- 1. Assays to Monitor Bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. ijpra.com [ijpra.com]

- 4. Liquid chromatography method for determination of bivalirudin in human plasma and urine using automated ortho-phthalaldehyde derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitation of bivalirudin, a novel anticoagulant peptide, in human plasma by LC–MS/MS: Method development, validation and application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitation of bivalirudin, a novel anticoagulant peptide, in human plasma by LC-MS/MS: Method development, validation and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpbs.com [ijpbs.com]

- 8. researchgate.net [researchgate.net]

- 9. apexbt.com [apexbt.com]

Application Note: HPLC Analysis of Bivalirudin Trifluoroacetate Purity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bivalirudin (B194457) is a synthetic 20-amino acid peptide that acts as a specific and reversible direct thrombin inhibitor.[1][2] It is used as an anticoagulant in patients undergoing percutaneous coronary intervention.[2] Bivalirudin Trifluoroacetate is the salt form of the active pharmaceutical ingredient. Ensuring the purity of Bivalirudin is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of Bivalirudin and quantifying its related impurities.

This application note provides detailed protocols for the HPLC analysis of Bivalirudin Trifluoroacetate purity, based on established pharmacopeial methods. The methodologies are intended to guide researchers, scientists, and drug development professionals in establishing and validating their own purity assays for this critical therapeutic agent.

Experimental Protocols